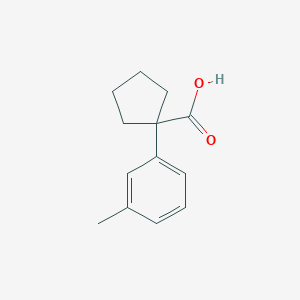

1-(3-Methylphenyl)cyclopentanecarboxylic acid

Description

Molecular Architecture and Constitutional Analysis

The constitutional framework of 1-(3-Methylphenyl)cyclopentanecarboxylic acid is characterized by a five-membered cyclopentane ring bearing two significant substituents at the C-1 position. The molecule's systematic name, 1-(3-methylphenyl)cyclopentane-1-carboxylic acid, reflects the precise connectivity pattern where the carboxylic acid group and the meta-methylated phenyl ring are both attached to the same carbon atom of the cyclopentane ring. This structural arrangement creates a quaternary carbon center that serves as the focal point for the molecule's three-dimensional architecture.

The molecular geometry analysis reveals that the compound adopts a specific spatial arrangement dictated by the steric interactions between the bulky aromatic substituent and the cyclic aliphatic framework. The International Union of Pure and Applied Chemistry identifier string InChI=1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) provides a complete description of the atom connectivity, confirming the presence of thirteen carbon atoms, sixteen hydrogen atoms, and two oxygen atoms in the molecular structure. The Simplified Molecular Input Line Entry System representation CC1=CC(=CC=C1)C2(CCCC2)C(=O)O further illustrates the constitutional arrangement, showing the methyl group positioned at the meta position of the benzene ring relative to the point of attachment to the cyclopentane system.

Physical property measurements have established key molecular descriptors that reflect the compound's structural characteristics. The calculated partition coefficient logarithm value of 2.89140 indicates moderate lipophilicity, which correlates with the balance between the hydrophobic aromatic portion and the hydrophilic carboxylic acid functional group. The molecular density of 1.135 grams per cubic centimeter suggests a relatively compact molecular packing, consistent with the presence of both aromatic and aliphatic structural elements within a single molecular framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.26 g/mol | |

| Density | 1.135 g/cm³ | |

| Partition Coefficient (LogP) | 2.89140 | |

| Refractive Index | 1.562 |

The stereochemical considerations of this compound involve the analysis of potential conformational states accessible to the cyclopentane ring system. Unlike cyclohexane, which preferentially adopts chair conformations, cyclopentane rings exhibit greater conformational flexibility, typically interconverting between envelope and half-chair conformations. The presence of the bulky 3-methylphenyl substituent at the C-1 position significantly influences this conformational behavior, potentially stabilizing specific ring conformations through steric interactions and electronic effects.

Propriétés

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDMREIZSHJHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297779 | |

| Record name | 1-(3-methylphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75024-23-6 | |

| Record name | 1-(3-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75024-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075024236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75024-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ring Contraction Approach from Cyclohexane Derivatives

One prominent synthetic route for cyclopentanecarboxylic acid derivatives involves ring contraction of cyclohexane derivatives. This method has been applied to various substituted cyclopentanecarboxylic acids and is adaptable for introducing aryl substituents such as the 3-methylphenyl group.

- Starting Material: Substituted cyclohexane derivatives, which can be functionalized at desired positions.

- Ring Contraction: Conversion of cyclohexane ring to cyclopentane ring via oxidative or rearrangement processes.

- Intermediate Formation: Preparation of diketones or diazoketones as intermediates.

- Hydrazone Formation and Oxidation: Reaction with hydrazine under acidic conditions to form hydrazones, followed by oxidation to yield the cyclopentanecarboxylic acid skeleton.

- Amide Formation: Reaction of diazoketones with amines to form cyclopentanecarboxamides, which can be hydrolyzed to acids.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation of cyclohexane derivative with Na or KO | Formation of cyclic acyloin intermediate | Intermediate diketone formation |

| Reaction with hydrazine in acid (pH 5-11) | Formation of hydrazone | Precursor to ring contraction |

| Oxidation with manganese dioxide | Conversion to diketone | Facilitates ring contraction |

| Reflux with NaOH/ethanol | Ring contraction to cyclopentanecarboxylic acid | Target acid formation |

This approach is advantageous for its ability to introduce substitutions on the cyclopentane ring and is documented in patent WO1987003278A2, which describes improved methods for preparing cyclopentanecarboxylic acid derivatives with better yields and milder conditions.

Cyanide and Amide Intermediate Route

Another method involves the synthesis of 1-aminocyclopentane carbonitrile followed by acylation and hydrolysis steps to yield substituted cyclopentanecarboxylic acids.

Step 1: Formation of 1-Aminocyclopentane Carbonitrile

- Sodium cyanide is dissolved in water.

- Ammonium chloride and aqueous ammonia are added.

- Cyclopentanone in methanol is introduced.

- The mixture is heated (~60 °C) and stirred to form 1-aminocyclopentane carbonitrile.

Step 2: Acylation to Form N-(1-cyanocyclopentyl)pentanamide

- 1-Aminocyclopentane carbonitrile is reacted with triethylamine in dichloromethane at low temperatures (5–10 °C).

- Valeroyl chloride is added to acylate the amine.

- The organic layer is separated and evaporated to yield the amide intermediate.

Step 3: Hydrolysis to 1-(pentanoylamino)cyclopentanecarboxylic acid

- The amide intermediate is treated with concentrated hydrochloric acid, water, and acetic acid.

- The mixture is heated (~60 °C) for about 24 hours.

- After cooling, the solid acid product is filtered, washed, and dried.

This sequence is well-documented in patent WO2010079405A2, which highlights the preparation of related cyclopentanecarboxylic acid derivatives useful as pharmaceutical intermediates.

Direct Functionalization via Catalytic C–H Activation

Recent advances have demonstrated the potential of catalytic C–H activation for direct functionalization of cyclopentane carboxylic acids to introduce aryl groups such as the 3-methylphenyl moiety.

- Palladium catalysts such as Pd(OAc)2 or [Pd(π-cinnamyl)Cl]2.

- Ligands including mono-protected amino acids (MPAA) like N-Ac-Val-OH.

- Oxidants such as Ag2CO3.

- Bases like Na2HPO4.

- Solvent: Hexafluoroisopropanol (HFIP).

- Reaction temperature: ~110 °C.

- Reaction time: 24–36 hours.

- The process involves tandem dehydrogenation, olefination, decarboxylation, and aromatization steps.

- The carboxylic acid functionality coordinates to the metal center, enabling selective C–H activation.

- This method allows conversion of cyclopentyl carboxylic acids to olefinated arenes or arylated products.

- While this method is efficient for olefination and arylation of cyclohexyl carboxylic acids, cyclopentyl derivatives undergo decarboxylative difunctionalization to yield cyclopentene derivatives.

- Optimization of reaction parameters is critical for high yields.

This approach is detailed in recent literature (Pal et al., 2024).

Carbonyldiimidazole (CDI)-Mediated Coupling

For preparing derivatives involving cyclopentanecarboxylic acids, CDI can be used as a coupling reagent to activate the carboxylic acid group for subsequent reactions such as amidation or cyclodehydration.

- Mix carboxylic acid with CDI in DMF at room temperature (~30 min).

- Add nucleophile (e.g., benzamidoxime) and stir at 25 °C for several hours.

- Heat the reaction mixture to ~115 °C for cyclodehydration.

- Workup involves extraction and washing steps.

Though this method is more general for oxadiazole synthesis, the CDI activation step is applicable to cyclopentanecarboxylic acid derivatives for forming amide or heterocyclic compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring Contraction from Cyclohexane | Substituted cyclohexane derivatives | Hydrazine, acid catalyst, oxidants, base, reflux | Allows introduction of substitutions; well-established | Multi-step, requires careful control |

| Cyanide and Amide Intermediate Route | Cyclopentanone, sodium cyanide, valeroyl chloride | Triethylamine, HCl, acetic acid, heating | Good yields; suitable for pharmaceutical intermediates | Use of toxic cyanide; long reaction times |

| Catalytic C–H Activation | Cyclopentanecarboxylic acid, aryl olefins | Pd catalyst, MPAA ligand, Ag2CO3, base, HFIP, heat | Direct functionalization; fewer steps | Limited to specific substrates; requires optimization |

| CDI-Mediated Coupling | Cyclopentanecarboxylic acid, nucleophiles | CDI, DMF, heat | Mild activation; versatile for further reactions | Not direct synthesis of acid; more for derivatization |

Analyse Des Réactions Chimiques

1-(3-Methylphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring typically yields nitro derivatives, while reduction of the carboxylic acid group can produce primary alcohols.

Applications De Recherche Scientifique

1-(3-Methylphenyl)cyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.

Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of 1-(3-Methylphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs: Phenyl Substituent Variations

Key Observations :

Functional Analogs: Cyclopentane Ring Modifications

Key Observations :

- Biological Activity: Amino and hydroxyl derivatives (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid) mimic natural amino acids, enabling applications in medicinal chemistry .

- Synthetic Utility : Ester and sulfonyl derivatives improve solubility and serve as protective groups in multi-step syntheses .

Activité Biologique

1-(3-Methylphenyl)cyclopentanecarboxylic acid, with the chemical formula , is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 208.27 g/mol

- Structural Characteristics : The compound features a cyclopentane ring substituted with a 3-methylphenyl group and a carboxylic acid functional group, which contributes to its unique biological profile.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of neuropharmacology and pain management. Its structural similarity to other cyclopentane derivatives suggests potential interactions with neurotransmitter systems, particularly NMDA receptors.

Research indicates that compounds with similar structures can act as selective antagonists for NMDA receptor subtypes, particularly NR2B receptors. This selectivity is crucial as it may minimize side effects associated with non-selective NMDA antagonists.

Pain Management

A study highlighted the efficacy of cyclopentane derivatives in models of neuropathic pain. For instance, compounds that include a similar structural framework were shown to significantly reduce pain responses in spinal nerve ligation models without affecting motor coordination, indicating a favorable safety profile .

Neuroprotective Effects

Research has also pointed towards neuroprotective effects in models of Parkinson’s disease. Compounds that share structural similarities with this compound have demonstrated protective effects against neuronal damage in experimental settings .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(3-Methylphenyl)cyclopentanecarboxylic acid, and how can purity be optimized?

Answer:

A common method involves derivatizing cyclopentanecarboxylic acid precursors with aryl groups. For example, tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) are reacted with 3-methylphenyl derivatives under coupling conditions, followed by deprotection and acidification . To optimize purity, silica gel column chromatography (hexane/ethyl acetate gradients) is effective for isolating intermediates, while recrystallization from polar aprotic solvents (e.g., methanol/water mixtures) enhances final product purity. NMR and HRMS are critical for verifying structural integrity and detecting impurities .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key for confirming substituent positions on the cyclopentane ring and aromatic moiety. For example, methylphenyl protons appear as distinct multiplets in the aromatic region (δ 6.8–7.4 ppm), while cyclopentane protons show complex splitting due to ring strain .

- HRMS : Validates molecular weight (e.g., [M+H⁺] or [M+Na⁺] peaks) and isotopic patterns. Discrepancies >2 ppm suggest impurities or incorrect assignments .

- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H broad peaks (~2500–3500 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar derivatives (e.g., 1-(4-Methylphenyl) vs. 1-(3-Methylphenyl) isomers)?

Answer:

- NOESY/ROESY NMR : Identifies spatial proximity between the methyl group and cyclopentane protons, distinguishing para- and meta-substitution.

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, aiding in peak assignment .

- X-ray Crystallography : Definitive for absolute configuration determination, though requires high-quality crystals .

Advanced: What strategies mitigate side reactions during the synthesis of aryl-substituted cyclopentanecarboxylic acids?

Answer:

- Protection/Deprotection : Use Boc or Fmoc groups to shield reactive amines/carboxylic acids during aryl coupling steps .

- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling efficiency for aryl boronic acids, reducing undesired homocoupling .

- Temperature Control : Low-temperature lithiation (e.g., −78°C with LDA) prevents cyclopentane ring opening or over-functionalization .

Basic: What are the recommended storage conditions for this compound to ensure stability?

Answer:

Store under inert atmosphere (N₂/Ar) at 2–8°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as UV radiation may degrade the aryl moiety .

Advanced: How can researchers assess the biological activity of this compound derivatives?

Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., cyclooxygenases for anti-inflammatory activity) .

- SAR Studies : Synthesize analogs (e.g., fluorinated or methylated variants) to evaluate substituent effects on potency. For example, 1-(4-Fluorophenyl) analogs show enhanced metabolic stability compared to methyl derivatives .

- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) using HPLC or fluorescence-based readouts .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

- LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted intermediates or diastereomers) using reverse-phase C18 columns and MRM transitions .

- HPLC-DAD : Quantifies residual solvents (e.g., ethyl acetate, DCM) against USP/EP standards.

- Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IA) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do steric effects influence the reactivity of this compound in esterification or amidation reactions?

Answer:

The meta-methyl group creates steric hindrance, slowing nucleophilic attack at the carboxylic acid. Strategies include:

- Activating Agents : Use EDCI/HOBt or DCC to form reactive intermediates (e.g., O-acylisourea).

- Microwave-Assisted Synthesis : Enhances reaction rates by reducing steric barriers via thermal energy .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility and stabilize transition states .

Advanced: What computational tools are available to predict the physicochemical properties of this compound?

Answer:

- LogP Prediction : Software like ChemAxon or ACD/Labs calculates partition coefficients for bioavailability studies.

- pKa Estimation : Programs such as SPARC or MarvinSketch predict acid dissociation constants (e.g., carboxylic acid pKa ≈ 4.5–5.0) .

- Molecular Dynamics : GROMACS simulations model solubility and aggregation behavior in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.